(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate is an organic compound characterized by the presence of a trifluorophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate typically involves the Wittig reaction, where 2,4,6-trifluorobenzaldehyde reacts with a suitable phosphonium ylide under basic conditions to form the desired acrylate ester . The reaction is carried out in an inert atmosphere, often using solvents like ethanol and bases such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and substituted acrylates, depending on the reaction conditions and reagents used.
Scientific Research Applications
(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds are also used in the synthesis of complex fluorinated molecules.
Trifluoromethyl-containing drugs: Many FDA-approved drugs contain trifluoromethyl groups, highlighting the importance of this functional group in medicinal chemistry.
Uniqueness
(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate is unique due to its specific combination of the trifluorophenyl group and acrylate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (E)-3-(2,4,6-trifluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-16-11(15)4-3-8-9(13)5-7(12)6-10(8)14/h3-6H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRPOWBVMKMIDK-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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